REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]2[C:11]([C:16](NC(C)(C)C)=[O:17])=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)[OH:24].O.[OH-].[Na+]>CCCCCC.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]2[C:11]([C:16]([OH:17])=[O:24])=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:5]=[CH:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)CCC=1C(=NC=CC1)C(=O)NC(C)(C)C
|
Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
525 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
stirred for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Crude product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water and hexane
|
Type
|
CUSTOM
|
Details
|
optionally dried at about 50° C
|
Type
|
DISSOLUTION
|
Details
|
Then the crude product is dissolved in ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
by refluxing at about 75° C
|
Type
|
ADDITION
|
Details
|
After treating the solution with decolorizing carbon (5 g)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 15° C
|
Type
|
CUSTOM
|
Details
|
Purified product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with hexane: ethyl acetate (3:1)
|
Type
|
CUSTOM
|
Details
|
dried at about 50° C
|
Type
|
CUSTOM
|
Details
|
A second crop may be obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the mother liquor
|
Type
|
CUSTOM
|
Details
|
recrystallizing from ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)CCC=1C(=NC=CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |